methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a synthetic compound belonging to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization with formic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation and alkylation reactions can introduce new substituents on the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzoimidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate: Known for its diverse biological activities.
4-fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole: Another benzoimidazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C9H7FN2O3 |
---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
methyl 6-fluoro-2-oxo-1,3-dihydrobenzimidazole-4-carboxylate |
InChI |
InChI=1S/C9H7FN2O3/c1-15-8(13)5-2-4(10)3-6-7(5)12-9(14)11-6/h2-3H,1H3,(H2,11,12,14) |
InChI Key |
UFMWUJJJGBERCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC(=O)N2 |
Origin of Product |
United States |
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